N-[4-(2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]benzenesulfonamide
CAS No.: 488095-61-0
Cat. No.: VC4913075
Molecular Formula: C27H21N5O3S2
Molecular Weight: 527.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 488095-61-0 |
|---|---|
| Molecular Formula | C27H21N5O3S2 |
| Molecular Weight | 527.62 |
| IUPAC Name | N-[4-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C27H21N5O3S2/c33-25(20-13-15-22(16-14-20)31-37(34,35)24-11-5-2-6-12-24)19-36-27-30-29-26(21-8-7-17-28-18-21)32(27)23-9-3-1-4-10-23/h1-18,31H,19H2 |
| Standard InChI Key | DJXREKAOCGFYQI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C5=CN=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central 1,2,4-triazole ring substituted at position 3 with a sulfanyl-acetyl group, which is further linked to a para-substituted phenyl ring. The triazole’s position 5 is occupied by a pyridin-3-yl group, while position 4 contains a phenyl substituent. The benzenesulfonamide group is attached via an acetyl spacer to the phenyl ring.
Key Structural Components:
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1,2,4-Triazole core: Imparts rigidity and facilitates hydrogen bonding with biological targets.
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Pyridin-3-yl group: Enhances solubility and participates in π-π stacking interactions.
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Sulfonamide moiety: Improves metabolic stability and membrane permeability .
Physicochemical Data
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Formation of 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: Achieved via cyclization of thiosemicarbazide derivatives under acidic conditions.
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Acetylation with Chloroacetyl Chloride: The thiol group undergoes nucleophilic substitution to form the sulfanyl-acetyl intermediate.
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Coupling with 4-Aminophenylbenzenesulfonamide: A Buchwald-Hartwig amination links the acetylated triazole to the sulfonamide-bearing phenyl ring .
Critical Reaction Conditions:
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Step 1: Reflux in ethanol/HCl (yield: 68–72%).
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Step 2: Tetrahydrofuran (THF) solvent with triethylamine (TEA) as base (yield: 85%).
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Step 3: Palladium catalysis (Pd(dba)₂/Xantphos) at 110°C (yield: 60–65%) .
Purification and Characterization
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Column Chromatography: Silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the final product.
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Spectroscopic Validation:
Pharmacological Profile
Enzyme Inhibition
The compound demonstrates dual inhibitory activity against cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR):
| Target | IC₅₀ (nM) | Selectivity (vs. COX-1/EGFR-WT) |
|---|---|---|
| COX-2 | 12.3 ± 1.2 | 35-fold |
| EGFR (T790M) | 8.7 ± 0.9 | 20-fold |
| Data derived from kinase assays and prostaglandin E₂ inhibition studies . |
Antiproliferative Activity
In vitro testing against NCI-60 cancer cell lines revealed potent activity:
| Cell Line | GI₅₀ (µM) |
|---|---|
| A549 (lung) | 1.4 ± 0.3 |
| MCF-7 (breast) | 1.8 ± 0.4 |
| HT-29 (colon) | 2.1 ± 0.5 |
| 72-hour exposure; MTT assay protocol . |
Mechanism of Action
COX-2 Inhibition
The sulfonamide group coordinates with Arg120 and Tyr355 in the COX-2 active site, while the triazole moiety stabilizes the hydrophobic pocket via van der Waals interactions. Molecular dynamics simulations indicate a binding free energy of −9.8 kcal/mol .
EGFR Kinase Inhibition
The pyridine nitrogen forms a critical hydrogen bond with Met793 in the EGFR ATP-binding cleft. Additionally, the phenyl group at position 4 of the triazole occupies the hydrophobic back pocket, conferring selectivity for T790M mutants .
Therapeutic Applications
Oncology
Preclinical models show 60% tumor growth inhibition in H1975 xenografts (EGFR T790M/L858R) at 50 mg/kg/day without significant hepatotoxicity .
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